methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride
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Overview
Description
Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method allows for the efficient synthesis of both enantiomers of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for the synthesis of enantiopure compounds . In biology and medicine, it serves as a building block for the development of pharmaceuticals and bioactive molecules . Additionally, its unique structural properties make it valuable in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride include menthyl acetate, cyclohexanol derivatives, and other cycloalkane compounds .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl (1S,2R,5S)-5-amino-2-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-3-4-7(10)5-8(6)9(11)12-2;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7+,8+;/m1./s1 |
InChI Key |
CIOPZBFOTICHTF-MWDCIYOWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C[C@@H]1C(=O)OC)N.Cl |
Canonical SMILES |
CC1CCC(CC1C(=O)OC)N.Cl |
Origin of Product |
United States |
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